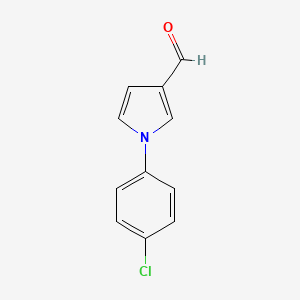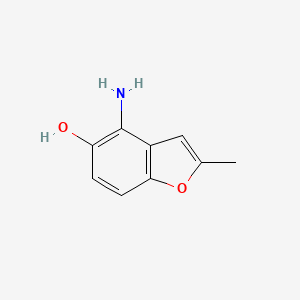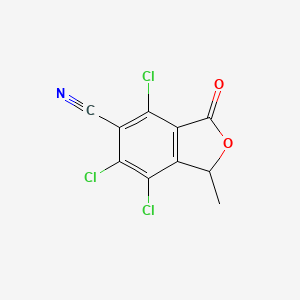
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of a precursor benzofuran compound, followed by the introduction of the carbonitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of strong chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows the compound to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- 4,8-Dimethyldeca-4,8-dienoate derivatives
Uniqueness
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile is unique due to the presence of three chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of a carbonitrile group and a ketone group also provides distinct chemical properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| 194923-81-4 | |
Fórmula molecular |
C10H4Cl3NO2 |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
4,6,7-trichloro-1-methyl-3-oxo-1H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C10H4Cl3NO2/c1-3-5-6(10(15)16-3)7(11)4(2-14)8(12)9(5)13/h3H,1H3 |
Clave InChI |
WGXWVWVXLBUGEP-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
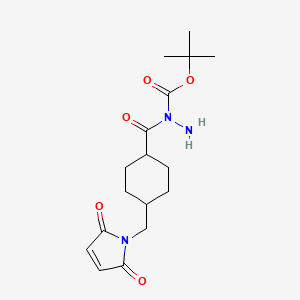
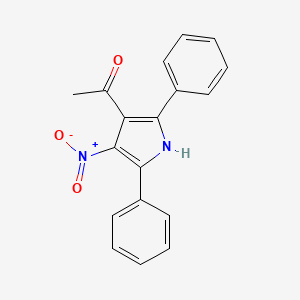
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/no-structure.png)
![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)


![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)

